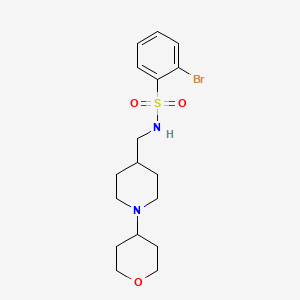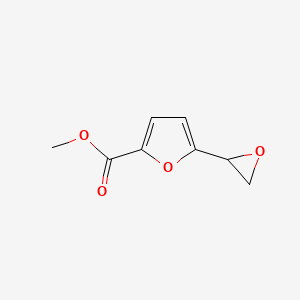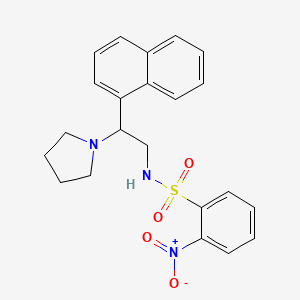
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toluene and Ethylbenzene Oxidation
Naphthalene dioxygenase (NDO) from Pseudomonas sp. has shown the capability to oxidize toluene to benzyl alcohol and benzaldehyde, as well as other derivatives like xylene and nitrotoluene isomers. This indicates the potential use of naphthalene-based compounds in environmental applications, such as the bioremediation of polluted sites (Lee & Gibson, 1996).
Organocatalysis
Organocatalysts that include pyrrolidine and sulfone moieties, similar in structure to the compound , have been used in the asymmetric Michael reaction of cyclohexanone and nitroolefins. This suggests potential applications in synthetic chemistry, especially in catalyzing highly specific and efficient chemical reactions (Syu, Kao, & Lin, 2010).
Conducting Polymers
Derivatized bis(pyrrol-2-yl) arylenes have been synthesized for use in conducting polymers. Given the structural similarity, N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzenesulfonamide may find application in the development of new materials with unique electronic properties, potentially useful in electronics and material science (Sotzing et al., 1996).
Synthesis of Pyrroles and Porphyrins
The compound could potentially be involved in the synthesis of pyrroles and porphyrins fused with aromatic rings. This process is significant in the development of compounds with diverse applications in medicinal chemistry and material science (Ono et al., 1996).
Anticancer Catalysts
RuII sulfonamidoethylenediamine complexes, related to the structure of this compound, have shown potential as anticancer catalysts. They catalyze the reduction of NAD+ to 1,4-NADH, indicating potential use in biomedical research and drug development (Chen et al., 2018).
Photocatalytic Properties
Some coordination compounds with structural similarities have been studied for their photocatalytic activities, such as degradation of pollutants. This suggests potential environmental applications of the compound in water treatment and pollution control (Wang et al., 2018).
Antibacterial Agents
N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, structurally related to the compound , have been studied as potent antibacterial agents. This indicates potential applications in the development of new antibacterial drugs (Abbasi et al., 2015).
Properties
IUPAC Name |
N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-25(27)20-12-3-4-13-22(20)30(28,29)23-16-21(24-14-5-6-15-24)19-11-7-9-17-8-1-2-10-18(17)19/h1-4,7-13,21,23H,5-6,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNIJYWTSZEZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

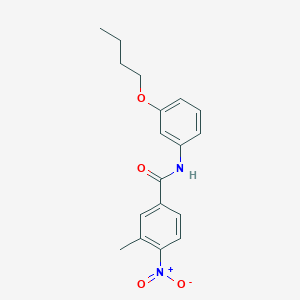
![3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2966517.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)
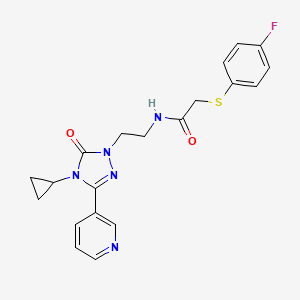
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2966521.png)
![6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2966522.png)

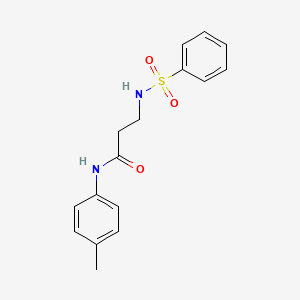
![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B2966526.png)
